L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-
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Overview
Description
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- is a complex organic compound with the molecular formula C22H35N5O4 and a molecular weight of 433.551 This compound is known for its unique structural features, which include a prolinamide backbone, a cyclohexyl group, and a histidyl moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the Histidine Moiety: The histidine amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Formation of the Prolinamide Backbone: The proline derivative is coupled with the protected histidine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, typically using cyclohexyl bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the Boc-protected histidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyclohexyl bromide, tert-butoxycarbonyl chloride (Boc-Cl)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl- (2S)-2-cyclohexylglycyl-4-amino-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-, (4S)-
- Other prolinamide derivatives with different protecting groups and side chains.
Uniqueness
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- is unique due to its specific combination of structural features, including the cyclohexyl group and the Boc-protected histidine moiety
Properties
CAS No. |
865874-86-8 |
---|---|
Molecular Formula |
C22H35N5O4 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(2-cyclohexyl-1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H35N5O4/c1-22(2,3)31-21(30)26-16(20(29)27-11-7-10-17(27)18(23)28)12-15-13-24-19(25-15)14-8-5-4-6-9-14/h13-14,16-17H,4-12H2,1-3H3,(H2,23,28)(H,24,25)(H,26,30)/t16-,17-/m0/s1 |
InChI Key |
JKEJIEJRMFGPAK-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(N1)C2CCCCC2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(N1)C2CCCCC2)C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
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